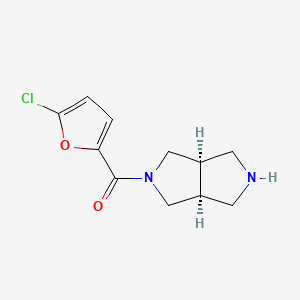
TC-6683
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD-1446 ist ein niedermolekulares Molekül, das selektiv den Alpha4Beta2-Subtyp der nikotinischen Acetylcholinrezeptoren aktiviert. Es wurde durch eine Zusammenarbeit zwischen Targacept und AstraZeneca entwickelt, hauptsächlich zur Behandlung der Alzheimer-Krankheit . Diese Verbindung hat sich als vielversprechend erwiesen, um kognitive Funktionen durch die Modulation spezifischer neuronaler Rezeptoren zu verbessern.
Herstellungsmethoden
Die Synthese von AZD-1446 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Eine bemerkenswerte Methode beinhaltet die Verwendung von Iminoiodinan als Vorläufer, der unter sichtbarer Lichtkatalyse eine Pauson-Khand-artige Cycloadditionsreaktion eingeht . Diese Methode ermöglicht die effiziente Konstruktion der komplexen Molekülstruktur der Verbindung. Industrielle Produktionsmethoden umfassen typischerweise die Optimierung dieser synthetischen Routen, um hohe Ausbeuten und Reinheit zu erreichen.
Vorbereitungsmethoden
The synthesis of AZD-1446 involves several steps, including the formation of key intermediates and their subsequent reactions. One notable method involves the use of iminoiodinane as a precursor, which undergoes a Pauson-Khand-type cycloaddition reaction under visible light catalysis . This method allows for the efficient construction of the compound’s complex molecular structure. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Chemischer Reaktionen
AZD-1446 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen verwenden häufig Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung von Modulatoren des nikotinischen Acetylcholinrezeptors.
Biologie: Die Forschung konzentrierte sich auf ihre Auswirkungen auf die neuronale Aktivität und die kognitiven Funktionen.
Medizin: AZD-1446 wird als Behandlung für die Alzheimer-Krankheit untersucht, wobei klinische Studien sein Potenzial zur Verbesserung des Gedächtnisses und der kognitiven Funktionen zeigen
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug für die Entwicklung neuer therapeutischer Wirkstoffe, die auf neuronale Rezeptoren abzielen.
Wirkmechanismus
AZD-1446 übt seine Wirkungen aus, indem es selektiv an den Alpha4Beta2-Subtyp der nikotinischen Acetylcholinrezeptoren bindet und diesen aktiviert. Diese Aktivierung fördert die Sekretion von löslichem Amyloid-Precursor-Protein Alpha und schwächt die Produktion von Amyloid-Beta, die Schlüsselfaktoren in der Pathologie der Alzheimer-Krankheit sind . Die beteiligten molekularen Ziele und Signalwege umfassen die Modulation der cholinergen Signalübertragung und die Verbesserung der synaptischen Plastizität.
Wirkmechanismus
AZD-1446 exerts its effects by selectively binding to and activating the alpha4beta2 subtype of nicotinic acetylcholine receptors. This activation promotes the secretion of soluble amyloid precursor protein alpha and attenuates the production of amyloid-beta, which are key factors in Alzheimer’s disease pathology . The molecular targets and pathways involved include the modulation of cholinergic signaling and the enhancement of synaptic plasticity.
Vergleich Mit ähnlichen Verbindungen
AZD-1446 ist einzigartig in seiner hohen Selektivität für den Alpha4Beta2-Subtyp der nikotinischen Acetylcholinrezeptoren. Ähnliche Verbindungen umfassen:
AZD-3480: Ein weiterer Modulator des nikotinischen Rezeptors, der von Targacept und AstraZeneca entwickelt wurde, jedoch mit unterschiedlicher Selektivität für den Rezeptorsubtyp.
TC-6683: Eine Verbindung mit ähnlicher Rezeptoraktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften
Eigenschaften
CAS-Nummer |
1449608-75-6 |
|---|---|
Molekularformel |
C11H13ClN2O2 |
Molekulargewicht |
240.69 |
IUPAC-Name |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14/h1-2,7-8,13H,3-6H2/t7-,8+ |
InChI-Schlüssel |
GTUIQNHJSXQMKW-OCAPTIKFSA-N |
SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD 1446, AZD-1446, AZD1446, TC 6683, TC-6683, TC6683 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















